
2,2-Bis(3-aminopropyl)-1,3-di(piperidin-1-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(3-aminopropyl)-1,3-di(piperidin-1-yl)propane-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features two piperidine rings and two aminopropyl groups attached to a central propane-1,3-dione structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-aminopropyl)-1,3-di(piperidin-1-yl)propane-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 1,3-diketones with piperidine and aminopropyl groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-aminopropyl)-1,3-di(piperidin-1-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The aminopropyl and piperidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce different amine derivatives
Scientific Research Applications
2,2-Bis(3-aminopropyl)-1,3-di(piperidin-1-yl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(3-aminopropyl)-1,3-di(piperidin-1-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The aminopropyl and piperidine groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(3-aminopropyl)-1,3-di(morpholin-1-yl)propane-1,3-dione: Similar structure but with morpholine rings instead of piperidine.
2,2-Bis(3-aminopropyl)-1,3-di(pyrrolidin-1-yl)propane-1,3-dione: Contains pyrrolidine rings instead of piperidine.
Uniqueness
2,2-Bis(3-aminopropyl)-1,3-di(piperidin-1-yl)propane-1,3-dione is unique due to its specific combination of piperidine and aminopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88321-34-0 |
|---|---|
Molecular Formula |
C19H36N4O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2,2-bis(3-aminopropyl)-1,3-di(piperidin-1-yl)propane-1,3-dione |
InChI |
InChI=1S/C19H36N4O2/c20-11-7-9-19(10-8-12-21,17(24)22-13-3-1-4-14-22)18(25)23-15-5-2-6-16-23/h1-16,20-21H2 |
InChI Key |
UFVCMRHGZRPWDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CCCN)(CCCN)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


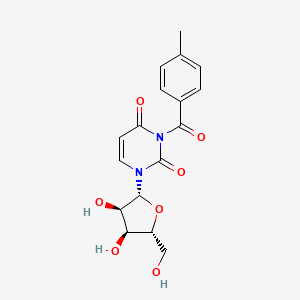
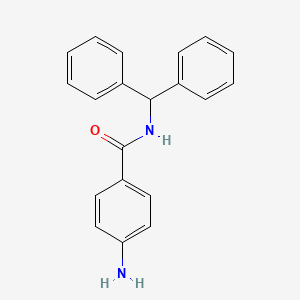
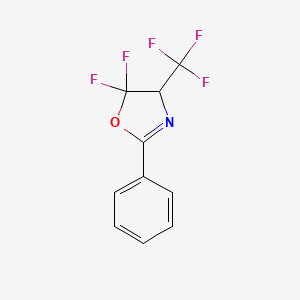
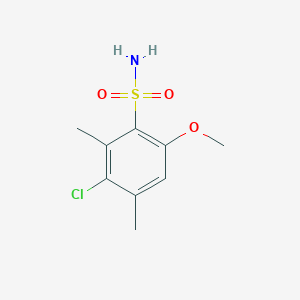
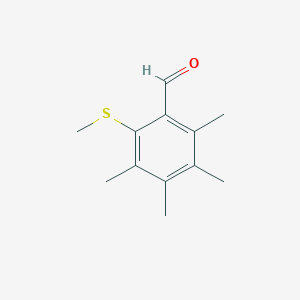
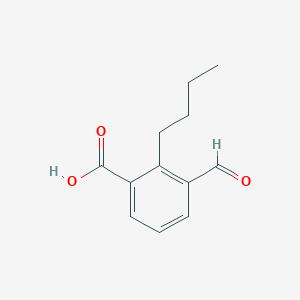



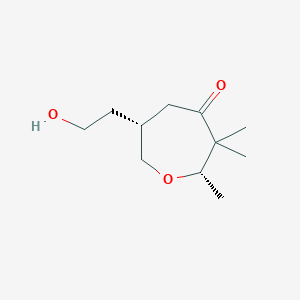
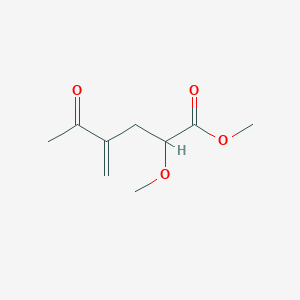
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
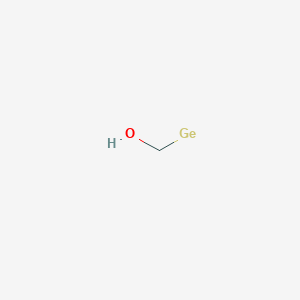
![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
